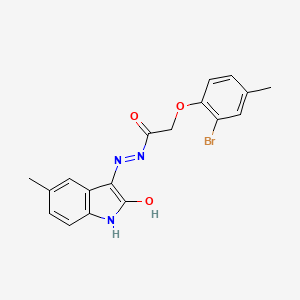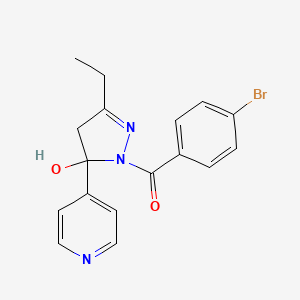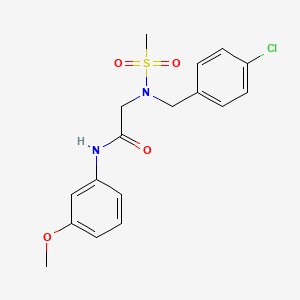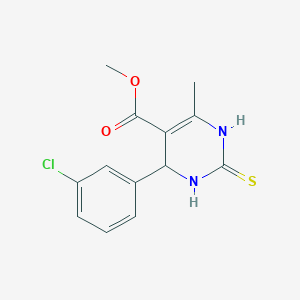![molecular formula C23H23NOS B4889866 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide, also known as BML-210, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to inhibit the activity of IKKβ, a key regulator of NF-κB signaling.
Biochemical and physiological effects:
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and ROS, which are involved in the pathogenesis of many diseases. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells, which may have therapeutic implications. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological effects. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to be relatively non-toxic, which makes it a promising candidate for therapeutic applications. However, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has some limitations for lab experiments. It has been found to have low solubility in water, which may limit its use in certain experimental settings. Additionally, more studies are needed to determine the optimal dosage and administration of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide for therapeutic applications.
Orientations Futures
For the study of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide include investigating its therapeutic potential for the treatment of inflammatory diseases, determining the optimal dosage and administration, and developing more effective analogs of the compound.
Méthodes De Synthèse
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 2-ethylbenzoic acid with thionyl chloride, followed by the reaction with benzyl mercaptan to form 2-ethylbenzyl mercaptan. The final step involves the reaction of 2-ethylbenzyl mercaptan with 4-chlorobenzoyl chloride to form 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide.
Applications De Recherche Scientifique
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the production of reactive oxygen species (ROS) in cells. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
4-(benzylsulfanylmethyl)-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-2-20-10-6-7-11-22(20)24-23(25)21-14-12-19(13-15-21)17-26-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAUVMXBZGDTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzylsulfanyl)methyl]-N-(2-ethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)



![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)






![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
